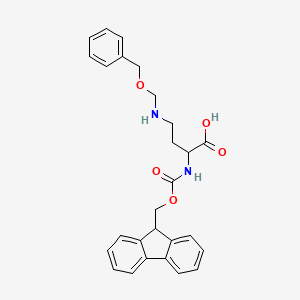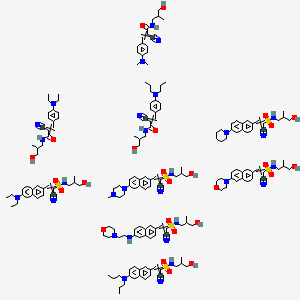
Percoll
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Percoll is a density gradient medium widely used in cell biology for the isolation of cells, organelles, and viruses by density centrifugation. It consists of colloidal silica particles coated with polyvinylpyrrolidone (PVP), which makes it non-toxic and suitable for biological applications . This compound is known for its low viscosity, low osmolarity, and stability, making it ideal for creating stable density gradients .
Preparation Methods
Synthetic Routes and Reaction Conditions
Percoll is prepared by coating colloidal silica particles with polyvinylpyrrolidone. The colloidal silica particles typically have a diameter of 15-30 nm and are suspended in water at a concentration of 23% w/w . The coating process involves mixing the silica particles with polyvinylpyrrolidone under controlled conditions to ensure uniform coating and stability.
Industrial Production Methods
In industrial settings, this compound is produced by combining colloidal silica with polyvinylpyrrolidone in large-scale reactors. The mixture is then subjected to rigorous quality control measures to ensure consistency in particle size, coating uniformity, and absence of contaminants. The final product is sterilized and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Percoll itself is relatively inert and does not undergo significant chemical reactions under normal laboratory conditions. it can interact with various biological molecules during density gradient centrifugation.
Common Reagents and Conditions
This compound is typically used in combination with saline or cell culture media to create isotonic solutions suitable for biological applications. For subcellular particles that aggregate in the presence of salts, this compound can be combined with sucrose to maintain stability .
Major Products Formed
The primary product formed during the preparation of this compound gradients is the stable density gradient itself, which can be used to separate cells, organelles, and viruses based on their buoyant density .
Scientific Research Applications
Percoll has a wide range of applications in scientific research, including:
Cell Biology: Isolation of various cell types, including hepatocytes, lymphocytes, and microglia
Virology: Separation of viruses from cell debris and other contaminants.
Subcellular Fractionation: Isolation of organelles such as mitochondria and lysosomes for biochemical analysis.
Toxicology: Assessment of cell viability and function in response to toxic substances.
Pharmacology: Study of drug metabolism and pharmacokinetics using isolated hepatocytes.
Mechanism of Action
Percoll exerts its effects through the formation of stable density gradients during centrifugation. The colloidal silica particles coated with polyvinylpyrrolidone create a medium with low viscosity and low osmolarity, allowing for the efficient separation of biological particles based on their buoyant density . The gradients formed are stable over time, ensuring reproducibility and ease of use in various experimental setups .
Comparison with Similar Compounds
Similar Compounds
Ficoll: Another density gradient medium used for cell separation.
Histodenz: A non-ionic iodinated density gradient medium used for the isolation of cells and organelles.
Nycodenz: A density gradient medium similar to Histodenz, used for the isolation of cells, viruses, and organelles.
Uniqueness of Percoll
This compound is unique due to its low viscosity, low osmolarity, and non-toxic nature, making it suitable for a wide range of biological applications. Unlike Ficoll, which is primarily used for isolating specific cell types, this compound can be used for a broader range of density gradient separations, including subcellular organelles and viruses . Additionally, this compound’s stability and reproducibility make it a preferred choice for many researchers .
Properties
CAS No. |
97404-52-9 |
|---|---|
Molecular Formula |
C186H243N29O26S6 |
Molecular Weight |
3493 g/mol |
IUPAC Name |
1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[4-(dimethylamino)phenyl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[4-(dipropylamino)phenyl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]ethenesulfonamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]ethenesulfonamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-(6-morpholin-4-ylnaphthalen-2-yl)ethenesulfonamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-(6-piperidin-1-ylnaphthalen-2-yl)ethenesulfonamide |
InChI |
InChI=1S/C23H30N4O4S.C23H31N3O3S.C22H28N4O3S.C22H27N3O3S.C21H25N3O4S.C21H27N3O3S.C20H29N3O2.C18H25N3O2.C16H21N3O2/c1-18(17-28)16-26-32(29,30)23(15-24)13-19-2-3-21-14-22(5-4-20(21)12-19)25-6-7-27-8-10-31-11-9-27;1-4-10-26(11-5-2)22-9-8-20-12-19(6-7-21(20)14-22)13-23(15-24)30(28,29)25-16-18(3)17-27;1-17(16-27)15-24-30(28,29)22(14-23)12-18-3-4-20-13-21(6-5-19(20)11-18)26-9-7-25(2)8-10-26;1-17(16-26)15-24-29(27,28)22(14-23)12-18-5-6-20-13-21(8-7-19(20)11-18)25-9-3-2-4-10-25;1-16(15-25)14-23-29(26,27)21(13-22)11-17-2-3-19-12-20(5-4-18(19)10-17)24-6-8-28-9-7-24;1-4-24(5-2)20-9-8-18-10-17(6-7-19(18)12-20)11-21(13-22)28(26,27)23-14-16(3)15-25;1-4-10-23(11-5-2)19-8-6-17(7-9-19)12-18(13-21)20(25)22-14-16(3)15-24;1-4-21(5-2)17-8-6-15(7-9-17)10-16(11-19)18(23)20-12-14(3)13-22;1-12(11-20)10-18-16(21)14(9-17)8-13-4-6-15(7-5-13)19(2)3/h2-5,12-14,18,25-26,28H,6-11,16-17H2,1H3;6-9,12-14,18,25,27H,4-5,10-11,16-17H2,1-3H3;3-6,11-13,17,24,27H,7-10,15-16H2,1-2H3;5-8,11-13,17,24,26H,2-4,9-10,15-16H2,1H3;2-5,10-12,16,23,25H,6-9,14-15H2,1H3;6-12,16,23,25H,4-5,14-15H2,1-3H3;6-9,12,16,24H,4-5,10-11,14-15H2,1-3H3,(H,22,25);6-10,14,22H,4-5,12-13H2,1-3H3,(H,20,23);4-8,12,20H,10-11H2,1-3H3,(H,18,21) |
InChI Key |
RZPNYVYWMSGMNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC(C)CO.CCCN(CCC)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)S(=O)(=O)NCC(C)CO.CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC(C)CO.CCN(CC)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)S(=O)(=O)NCC(C)CO.CC(CNC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)NCCN3CCOCC3)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCN(CC3)C)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCOCC3)C#N)CO |
physical_description |
White odorless suspension; [Research Organics MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


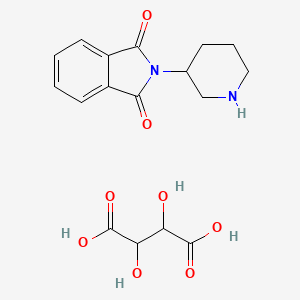
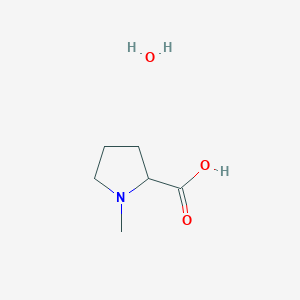
![[(3aR,4R,6R,6aR)-6-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl Isobutyrate](/img/structure/B13388325.png)

![Phlogopite (Mg3K[AlF(OH)O(SiO3)3])](/img/structure/B13388359.png)
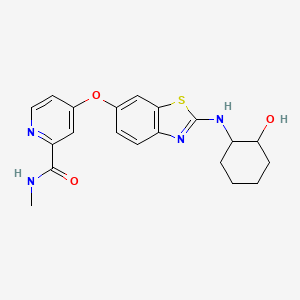
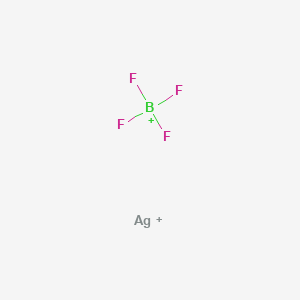
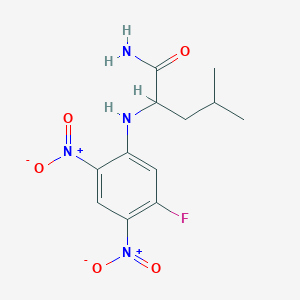
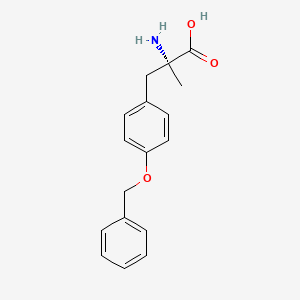
![N-[(7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B13388383.png)
![2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid](/img/structure/B13388393.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B13388401.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B13388403.png)
